Fentrifanil
Overview
Description
Fentrifanil is a diarylamine acaricide known for its potent mitochondrial uncoupling activity. It is chemically identified as 2’-chloro-2,4-dinitro-5’,6-di(trifluoromethyl)diphenylamine . This compound is primarily used in agricultural settings to control mite populations due to its high efficacy.
Preparation Methods
The synthesis of Fentrifanil involves several steps. The primary synthetic route includes the nitration of 2-chloro-5-(trifluoromethyl)aniline to form 2-chloro-5-(trifluoromethyl)-2,4-dinitroaniline. This intermediate is then reacted with 2,4-dinitro-6-(trifluoromethyl)phenylamine under specific conditions to yield this compound . Industrial production methods typically involve large-scale nitration and amination reactions, followed by purification processes such as crystallization and solvent extraction.
Chemical Reactions Analysis
Fentrifanil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under strong oxidative conditions, leading to the formation of nitro and nitroso derivatives.
Reduction: Reduction of this compound typically involves the conversion of nitro groups to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed from these reactions are typically amino derivatives and substituted phenylamines.
Scientific Research Applications
Fentrifanil has several scientific research applications:
Chemistry: It is used as a model compound in studies of mitochondrial uncoupling and oxidative phosphorylation.
Biology: this compound is employed in research on mitochondrial function and energy metabolism.
Medicine: While not used directly in medicine, its mechanism of action provides insights into the development of new therapeutic agents targeting mitochondrial pathways.
Industry: This compound is widely used in agriculture as an acaricide to control mite populations, contributing to increased crop yields
Mechanism of Action
Fentrifanil exerts its effects by uncoupling mitochondrial oxidative phosphorylation. It stimulates oxygen consumption, reduces the respiratory control index, lowers the ADP/O ratio, and releases the oligomycin block of ADP-stimulated respiration. This uncoupling effect disrupts the proton gradient across the mitochondrial membrane, leading to increased heat production and reduced ATP synthesis .
Comparison with Similar Compounds
Fentrifanil is unique among diarylamine acaricides due to its high potency and specific mechanism of action. Similar compounds include:
Fluazinam: Another diarylamine with fungicidal activity, but with a different mechanism of action.
2,4-Dinitrophenol: A well-known mitochondrial uncoupler, but significantly less potent than this compound.
Carbonylcyanide m-chlorophenylhydrazone: Another potent mitochondrial uncoupler, but with different structural features
This compound stands out due to its high efficacy and specific targeting of mitochondrial pathways, making it a valuable tool in both agricultural and scientific research.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6ClF6N3O4/c15-9-2-1-6(13(16,17)18)3-10(9)22-12-8(14(19,20)21)4-7(23(25)26)5-11(12)24(27)28/h1-5,22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQBZVCJVMBIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6ClF6N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040331 | |
Record name | Fentrifanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62441-54-7 | |
Record name | Fentrifanil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62441-54-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fentrifanil [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062441547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fentrifanil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0040331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2,4-dinitro-6-(trifluoromethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.751 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FENTRIFANIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRS24TLG5G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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